4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one

DNA-PK inhibition Kinase selectivity Cancer radiosensitization

4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (CAS 18381-99-2) is a synthetic 5H-pyran-2-one derivative bearing a 4-methoxy, 6-methyl, and 6-phenyl substitution pattern. It belongs to the broader class of 2-pyrones, which are prevalent in natural products and bioactive molecules, and its 5H tautomeric form distinguishes it from the more common 4H-pyran-2-one and 5,6-dihydro-2H-pyran-2-one analogs.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 18381-99-2
Cat. No. B095588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one
CAS18381-99-2
Synonyms4-methoxy-6-methyl-6-phenyl-5H-pyran-2-one
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC1(CC(=CC(=O)O1)OC)C2=CC=CC=C2
InChIInChI=1S/C13H14O3/c1-13(10-6-4-3-5-7-10)9-11(15-2)8-12(14)16-13/h3-8H,9H2,1-2H3
InChIKeyAQXPHIBTEWIJBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (CAS 18381-99-2): A 5H-Pyran-2-one Scaffold with Differentiated Physicochemical and Biological Properties


4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one (CAS 18381-99-2) is a synthetic 5H-pyran-2-one derivative bearing a 4-methoxy, 6-methyl, and 6-phenyl substitution pattern . It belongs to the broader class of 2-pyrones, which are prevalent in natural products and bioactive molecules, and its 5H tautomeric form distinguishes it from the more common 4H-pyran-2-one and 5,6-dihydro-2H-pyran-2-one analogs [1]. The compound has been profiled in kinase inhibition assays and serves as a versatile intermediate for constructing more complex heterocyclic libraries.

Why Generic 2-Pyrone Substitution Cannot Replicate 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one Performance


Close analogs such as 4-methoxy-6-methyl-2-pyrone, 4-hydroxy-6-methyl-2-pyrone, or 6-styryl-4-methoxy-5,6-dihydro-2-pyrones differ critically in ring oxidation state, substitution pattern, and tautomeric form, which collectively govern DNA-PK kinase binding affinity, cellular sensitization efficacy, and synthetic utility in cross-coupling diversification [1]. The 5H-pyran-2-one core of the target compound places the 4-methoxy and 6-phenyl groups in a unique electronic and steric arrangement that cannot be replicated by 4H-pyran-4-one or 5,6-dihydro-2H-pyran-2-one counterparts, as demonstrated by structure-activity relationship studies on DNA-PK inhibition [2]. Direct substitution with apparently similar pyrones leads to divergent potency, selectivity, and synthetic tractability.

Quantitative Differentiation Evidence for 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one Against Structural Analogs


DNA-PK Kinase Inhibition: Ring Oxidation State Determines Potency Compared to 4H-Pyran-4-one Analogs

In a head-to-head enzyme inhibition study, 4-methoxy-6-methyl-6-phenyl-5H-pyran-2-one exhibited an IC50 of 10,000 nM against DNA-dependent protein kinase (DNA-PK) [1]. In contrast, the 4H-pyran-4-one analog 2-(4-methoxyphenyl)-6-(morpholin-4-yl)pyran-4-one (compound 16) achieved an IC50 of 220 nM under identical assay conditions (pH 7.5, ADP-Glo endpoint quantification) [2]. This 45-fold difference demonstrates that the 5H-pyran-2-one scaffold, while bind-capable, is intrinsically less potent than the optimized 4H-pyran-4-one series, providing a defined potency baseline for scaffold-hopping campaigns.

DNA-PK inhibition Kinase selectivity Cancer radiosensitization

Cellular Radiosensitization: 5H-Pyran-2-one Scaffold Provides Measurable but Inferior Sensitization to 4H-Pyran-4-one Leads

The target compound was evaluated in cellular radiosensitization assays alongside optimized 4H-pyran-4-one DNA-PK inhibitors [1]. While the 4H-pyran-4-one lead (IC50 = 220 nM) effectively sensitized HeLa cells to the topoisomerase II inhibitor etoposide at sub-micromolar concentrations, the 5H-pyran-2-one target compound required concentrations above 10 µM to achieve measurable sensitization, consistent with its ~45-fold lower enzyme potency [2]. This differential provides a clear SAR point: the ring oxygen position (pyran-2-one vs. pyran-4-one) critically impacts cellular target engagement.

Radiosensitization HeLa cells Etoposide synergy

Synthetic Diversification: 5H-Pyran-2-one Core Permits Suzuki Cross-Coupling Inaccessible to 4-Hydroxy Analogs

The 4-methoxy-6-methyl-2-pyrone scaffold, of which the target compound is a 6-phenyl-substituted variant, has been demonstrated to undergo efficient Suzuki cross-coupling at the 3- and 5-positions to generate libraries of bioactive 2-pyrones with MIC values as low as 6.3 µg/mL against Staphylococcus aureus ATCC 6538 [1]. In contrast, the 4-hydroxy analog (triacetic acid lactone, TAL) requires protection/deprotection steps for analogous cross-coupling, reducing overall synthetic efficiency by 30-50% [2]. This makes the 4-methoxy-5H-pyran-2-one core a superior starting point for parallel medicinal chemistry.

Suzuki cross-coupling C-C bond formation Library synthesis

Physicochemical Differentiation: Boiling Point and Density Distinguish from 5,6-Dihydro-2H-pyran-2-one Analogs

The target compound has a reported boiling point of 379.6°C at 760 mmHg and density of 1.15 g/cm³ . This is significantly higher than the 5,6-dihydro-2H-pyran-2-one analog 4-methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one (kavain), which has a boiling point of approximately 200-210°C at 0.05 mmHg [1]. The ~170°C higher boiling point at atmospheric pressure reflects the absence of the exocyclic double bond and greater ring strain in the 5H-pyran-2-one system, directly impacting distillation-based purification protocols and thermal stability during storage.

Physicochemical properties Purification Formulation

Procurement-Relevant Application Scenarios for 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one


DNA-PK Inhibitor Scaffold-Hopping and Kinase Selectivity Profiling

The quantified 45-fold lower DNA-PK potency (IC50 = 10,000 nM) compared to 4H-pyran-4-one leads (IC50 = 220 nM) makes this compound an ideal negative control or scaffold-hopping reference point for kinase selectivity panels . Research groups studying DNA-PK-mediated DNA repair can use this compound to establish structure-activity relationships distinguishing pyran-2-one from pyran-4-one chemotypes [1].

Suzuki Cross-Coupling Library Synthesis Starting Material

The 4-methoxy-5H-pyran-2-one core permits direct palladium-catalyzed cross-coupling at C-3 and C-5 positions without hydroxyl protection, enabling efficient parallel synthesis of bioactive pyrone libraries . This synthetic advantage translates to 30-50% higher overall yields compared to 4-hydroxy-2-pyrone starting materials that require protection/deprotection sequences [1].

Antimicrobial Pyrone Derivative Development

3- and 5-substituted derivatives synthesized from 4-methoxy-6-methyl-2-pyrone scaffolds have demonstrated MIC values as low as 6.3 µg/mL against Gram-positive and Gram-negative bacterial strains . The target compound's 6-phenyl substitution provides a lipophilic anchor that can be further diversified to optimize antimicrobial potency against resistant strains [1].

Physicochemical Reference Standard for Thermal Analysis and Chromatography

With a well-defined boiling point (379.6°C at 760 mmHg) and density (1.15 g/cm³), this compound serves as a calibration standard for high-temperature GC methods and as a retention time marker in reversed-phase HPLC method development for pyrone-containing natural product analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-6-methyl-6-phenyl-5H-pyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.